Benzo[c]phenanthren-6-ol is a polycyclic aromatic hydrocarbon characterized by its complex molecular structure, which consists of multiple fused aromatic rings. This compound is of interest due to its potential biological activities and implications in environmental health. Benzo[c]phenanthren-6-ol is classified as a polycyclic aromatic hydrocarbon, which are organic compounds composed of multiple aromatic rings. These compounds are known for their stability and hydrophobicity, influencing their behavior in biological systems and the environment.
Benzo[c]phenanthren-6-ol can be derived from various natural and synthetic sources. It is often found in coal tar and crude oil, as well as being a product of incomplete combustion of organic materials. The compound falls under the category of polycyclic aromatic hydrocarbons, which are further classified based on their carcinogenic potential. According to the International Agency for Research on Cancer, benzo[c]phenanthrene, the parent compound of benzo[c]phenanthren-6-ol, is classified as possibly carcinogenic to humans (Group 2B) due to its structural similarities with other known carcinogens .
The synthesis of benzo[c]phenanthren-6-ol typically involves several methods that focus on constructing the complex polycyclic structure.
Methods:
Technical Details: The synthesis often requires careful control of reaction conditions, such as temperature and pressure, to ensure high yields and purity of the final product.
Benzo[c]phenanthren-6-ol has a complex molecular structure characterized by the presence of four fused benzene rings.
Structure Data:
The molecule exhibits nonplanarity due to steric interactions among the fused rings, which influences its chemical reactivity and interactions with biological systems.
Benzo[c]phenanthren-6-ol can undergo various chemical reactions typical of polycyclic aromatic hydrocarbons:
The mechanism of action for benzo[c]phenanthren-6-ol primarily revolves around its interaction with biological macromolecules:
Benzo[c]phenanthren-6-ol possesses several notable physical and chemical properties:
These properties influence its behavior in environmental settings and biological systems.
Benzo[c]phenanthren-6-ol has several scientific applications:
This compound exemplifies the intricate relationship between chemical structure and biological activity, highlighting its relevance in both environmental science and medicinal chemistry.
Benzo[c]phenanthren-6-ol (BcPh-6-ol) undergoes extensive Phase I metabolism primarily mediated by cytochrome P450 (CYP) enzymes. Human liver microsomes dominate this activation, with CYP1A2 identified as the principal isoform responsible for forming dihydrodiol metabolites. Studies using recombinant human enzymes confirm CYP1A2 generates BcPh-3,4-dihydrodiol (BcPh-3,4-DH), the proximate precursor to the highly carcinogenic BcPh-3,4-dihydrodiol-1,2-epoxide [2]. In contrast, CYP1B1 contributes moderately to this pathway. Lung microsomes exhibit significantly lower metabolic capacity, with only trace BcPh-3,4-DH formation observed, highlighting organ-specific metabolic disparities [2] [6]. The catalytic efficiency (kcat/Km) varies substantially among isoforms due to differences in substrate binding affinity and turnover rates, governed by the structural constraints of BcPh-6-ol’s angular ring system.
Table 1: CYP Isoform Specificity in BcPh-6-ol Hydroxylation
CYP Isoform | Primary Metabolite | Relative Activity | Tissue Prevalence |
---|---|---|---|
CYP1A2 | BcPh-3,4-DH | High | Liver > Lung |
CYP1B1 | BcPh-3,4-DH | Moderate | Liver, Extrahepatic |
CYP3A4 | Minor hydroxylations | Low | Liver, Intestine |
The hydroxylation of BcPh-6-ol proceeds via stereoselective epoxidation, forming unstable arene oxide intermediates at the bay-region (3,4-bond) and K-region (5,6-bond). The 3,4-epoxide exhibits exceptional reactivity due to steric strain in the fjord-like molecular structure, facilitating nucleophilic attack by water. Epoxide hydrolase (EH) catalyzes the hydrolysis of these epoxides to yield trans-dihydrodiols, predominantly the (−)-trans-BcPh-3,4-dihydrodiol [8]. This diol is a critical intermediate, as further CYP-mediated epoxidation generates the ultimate carcinogen, BcPh-3,4-dihydrodiol-1,2-epoxide, which forms stable adducts with DNA. The stereochemistry of these reactions is crucial; human enzymes produce enantiomeric ratios distinct from rodent models, explaining species-specific susceptibility differences [2] [8]. The K-region 5,6-epoxide is a minor pathway but contributes to glutathione adduct formation.
Phase II metabolism of BcPh-6-ol involves competitive conjugation by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). UGTs exhibit regioselective preference for the phenolic 6-OH group, forming the stable O-glucuronide. Human UGT1A isoforms (particularly UGT1A1, UGT1A9) dominate this reaction due to their affinity for bulky phenolic substrates [3] [7] [9]. Concurrently, SULTs (notably SULT1A1/1E1) catalyze sulfation at the same position. However, kinetic competition favors glucuronidation due to higher enzyme abundance and UDP-glucuronic acid availability. Crucially, positional blocking by the adjacent rings hinders conjugation at other sites, limiting metabolite diversity. Unlike its structural analogue 7-hydroxyflavone, BcPh-6-ol does not undergo N-glucuronidation due to the absence of nitrogen moieties [3] [9].
Glutathione (GSH) conjugation provides a key detoxification route for electrophilic epoxides of BcPh-6-ol. Human glutathione transferases (GSTs) A1-1, M1-1, and P1-1 catalyze nucleophilic attack by GSH on the 3,4-epoxide and 5,6-epoxide intermediates, yielding S-glutathionyl adducts [10]. GSTA1-1 exhibits the highest catalytic efficiency (kcat/Km) for the fjord-region 3,4-epoxide, reducing DNA adduct formation by >6-fold in cellular models [10]. These polar GSH conjugates undergo further processing to mercapturic acids (N-acetylcysteine conjugates) in the kidneys, facilitating urinary excretion. Biliary elimination of intact GSH adducts also occurs, driven by multidrug resistance-associated protein 2 (MRP2) transporters. The efficiency of this pathway is inversely correlated with cytotoxicity; cells with high GST expression resist PAH-induced oxidative stress by maintaining GSH pools and reducing reactive oxygen species (ROS) [4].
Table 2: Phase II Conjugate Profiles of BcPh-6-ol
Conjugation Type | Major Enzyme(s) | Conjugate Site | Excretion Route | Relative Significance |
---|---|---|---|---|
Glucuronidation | UGT1A1, UGT1A9 | 6-OH | Bile > Urine | High |
Sulfation | SULT1A1, SULT1E1 | 6-OH | Urine | Moderate |
Glutathionylation | GSTA1-1, GSTM1-1, GSTP1-1 | C3/C4 of epoxides | Bile (as mercapturates) | Variable (isoform-dependent) |
BcPh-6-ol exhibits distinct metabolic signatures compared to its parent PAH benzo[c]phenanthrene (BcPh) and monohydroxy analogues like 7-hydroxyflavone. Unlike BcPh, which requires initial CYP-catalyzed hydroxylation to form phenols, BcPh-6-ol bypasses this step, accelerating its entry into Phase II pathways. The angular ring topology of BcPh-6-ol impedes CYP-mediated activation at the 1,2-bond (common in linear PAHs like benzo[a]pyrene), favoring instead 3,4-epoxidation [2] [6]. When compared to 7-hydroxyflavone, BcPh-6-ol shows reduced sulfation capacity due to steric hindrance around the phenolic group, shifting balance toward glucuronidation [3]. Additionally, BcPh-6-ol’s fjord-region diol epoxides exhibit 10-fold higher DNA-binding affinity than those of benzo[a]pyrene, partly due to lower steric hindrance in DNA intercalation [10]. In microbial systems, BcPh-6-ol resists anaerobic degradation pathways (e.g., carboxylation) observed for phenanthrenes, underscoring the impact of hydroxylation position on persistence [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: